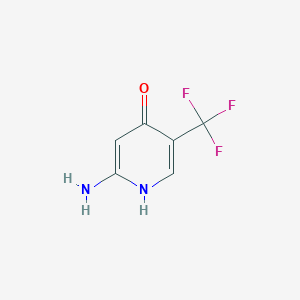
2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine
描述
2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, hydroxy, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine can be achieved through several methods:
Direct Amination: One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce the desired compound.
Salt Formation and Reaction: Another method involves the formation of 2-Amino-5-(trifluoromethyl)pyridine hydrochloride, which is then reacted with sodium carbonate to produce the free base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyridines.
科学研究应用
2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: Similar but with different positioning of the amino and trifluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
2-Amino-4-hydroxy-5-(trifluoromethyl)pyridine is unique due to the presence of both amino and hydroxy groups on the pyridine ring, along with the trifluoromethyl group. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
2-amino-5-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-2-11-5(10)1-4(3)12/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNUEGNRKWULHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


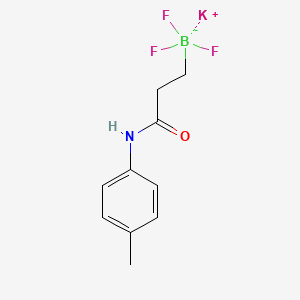

![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
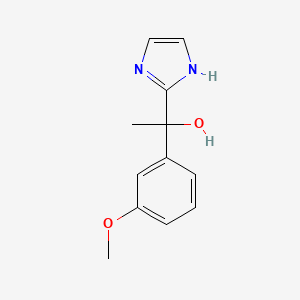
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)
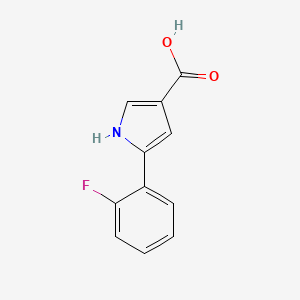
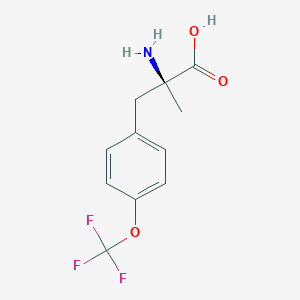
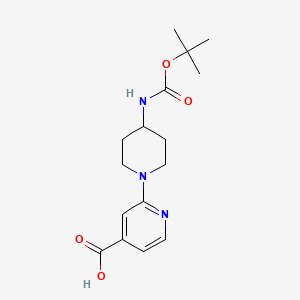
![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)
